molecular formula C9H7F2N B13639038 2-(3-(Difluoromethyl)phenyl)acetonitrile

2-(3-(Difluoromethyl)phenyl)acetonitrile

Cat. No.: B13639038
M. Wt: 167.15 g/mol
InChI Key: ZZVXGIMRJPDIHB-UHFFFAOYSA-N
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Description

2-(3-(Difluoromethyl)phenyl)acetonitrile is an organic compound with the molecular formula C9H7F2N and a molecular weight of 167.16 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to an acetonitrile group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of phenylacetonitrile using difluorocarbene reagents under specific reaction conditions . The reaction is usually carried out in the presence of a base and a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of 2-(3-(Difluoromethyl)phenyl)acetonitrile involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Difluoromethyl)phenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include difluoromethyl-substituted amines, carboxylic acids, and other functionalized derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3-(Difluoromethyl)phenyl)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-(Difluoromethyl)phenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design . The nitrile group can participate in various biochemical interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Difluoromethyl)phenyl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the difluoromethyl group enhances its reactivity and stability compared to similar compounds, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H7F2N

Molecular Weight

167.15 g/mol

IUPAC Name

2-[3-(difluoromethyl)phenyl]acetonitrile

InChI

InChI=1S/C9H7F2N/c10-9(11)8-3-1-2-7(6-8)4-5-12/h1-3,6,9H,4H2

InChI Key

ZZVXGIMRJPDIHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)F)CC#N

Origin of Product

United States

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